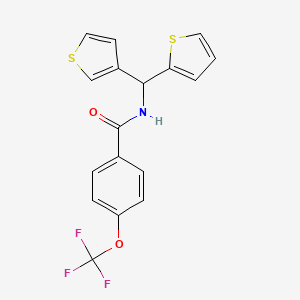
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with thiophene rings and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the coupling of thiophene derivatives with a benzamide precursor. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and provide an appropriate medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
- N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide
- N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
- N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-methoxybenzamide
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of both thiophene rings and the trifluoromethoxy group, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
生物活性
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial therapies. This article reviews various studies that have investigated its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Thiophene rings : Contributing to its pharmacological properties.
- Trifluoromethoxy group : Enhancing lipophilicity and potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound demonstrated activity against various bacterial strains, including resistant strains. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
- Specific studies reported MIC values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum efficacy .
- Kinase Inhibition :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Modulation : It appears to modulate the expression of key inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
- Cell Cycle Arrest : In cancer cell lines, the compound has been observed to induce cell cycle arrest, leading to decreased proliferation rates. This suggests a potential role in cancer therapeutics .
Table 1: Summary of Biological Activities
Detailed Findings
- Anti-inflammatory Studies :
- Antimicrobial Efficacy :
- Cancer Cell Studies :
属性
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S2/c18-17(19,20)23-13-5-3-11(4-6-13)16(22)21-15(12-7-9-24-10-12)14-2-1-8-25-14/h1-10,15H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUHZBPIRDEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














